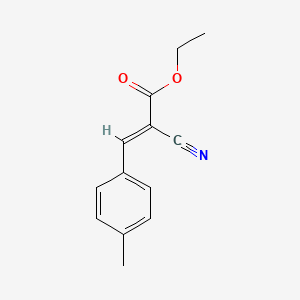

Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Description

Significance of Cyanoacrylates in Modern Organic Chemistry

Cyanoacrylates are a class of organic compounds characterized by a carbon-carbon double bond with both a cyano (-CN) group and an ester group (-COOR) attached to one of the carbons. This functional group arrangement makes them highly reactive monomers. In the presence of even weak bases, such as moisture, they undergo rapid anionic polymerization to form long, strong polymer chains. pcbiochemres.com This property is the basis for their most well-known application as "super glues" or instant adhesives. pcbiochemres.com

Beyond their use as adhesives, cyanoacrylates are versatile reagents in organic synthesis. The electron-withdrawing nature of the cyano and ester groups activates the double bond, making it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations, allowing for the construction of more complex molecular architectures. Their derivatives are investigated for applications ranging from materials science, in the development of specialty polymers and resins, to medicinal chemistry, where they serve as scaffolds for pharmacologically active molecules. researchgate.net

Overview of Alpha,Beta-Unsaturated Ester Systems in Chemical Synthesis

Alpha,beta-unsaturated esters are a fundamental class of organic compounds containing a carbon-carbon double bond conjugated to a carbonyl group of an ester. This conjugated system is responsible for their characteristic reactivity. The electron-withdrawing effect of the carbonyl group polarizes the double bond, rendering the beta-carbon electrophilic and susceptible to attack by nucleophiles.

This reactivity makes them key substrates in a variety of important synthetic reactions, including:

Michael Addition: The conjugate addition of nucleophiles to the beta-carbon.

Diels-Alder Reaction: Where they can act as dienophiles.

Wittig and Horner-Wadsworth-Emmons reactions: Common methods for their synthesis.

The ability to introduce a wide range of functional groups through these reactions makes α,β-unsaturated esters valuable intermediates in the synthesis of complex natural products, pharmaceuticals, and polymers. nih.gov The specific substituents on the double bond and the ester group can be varied to fine-tune the reactivity and properties of the resulting molecules.

Historical Context of Ethyl 2-cyano-3-(4-methylphenyl)acrylate Research

The synthesis of cyanoacrylates, including structures similar to this compound, is often achieved through the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction, involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686), has been a cornerstone of organic synthesis for over a century. researchgate.net

Specific research focusing on this compound gained a significant reference point with the work of He et al. in 1993, who first described its crystal structure. nih.govresearchgate.net This crystallographic study provided foundational data on the molecule's three-dimensional arrangement and intermolecular interactions in the solid state. Subsequent research has built upon this understanding, exploring its polymorphic forms and relating its structural properties to its electronic characteristics. For instance, a second monoclinic polymorph was later identified, highlighting the compound's ability to pack in different crystal lattices. nih.gov

Scope and Objectives of Current Research on the Compound

Current research on this compound is largely driven by its classification as a donor-π-acceptor (D-π-A) molecule. nih.gov In this structure, the electron-donating 4-methylphenyl (p-tolyl) group is connected via a π-conjugated bridge (the vinyl group) to electron-accepting groups (the cyano and ester moieties). This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that is central to many advanced materials. nih.govrsc.org

The primary objectives of contemporary research on this and similar D-π-A compounds include:

Development of Organic Nanostructures: Utilizing the self-assembly properties of D-π-A molecules to construct one, two, and three-dimensional organic nanostructures with tailored electronic and optical properties. nih.gov

Materials for Organic Electronics: Investigating their potential in applications such as organic photovoltaics (solar cells), where D-π-A structures are crucial for efficient charge separation and transport. nih.govrsc.org

Nonlinear Optics (NLO): Exploring the potential for these molecules to exhibit NLO properties due to their polarized electronic structure, which could be useful in optical devices.

Sensors and Probes: Designing derivatives that can act as fluorescent probes for the detection of specific analytes, where the charge transfer characteristics are modulated by binding events. rsc.org

The research aims to fine-tune the molecular structure—by modifying the donor, acceptor, or π-bridge—to optimize its properties for these specific high-technology applications. nih.govresearchgate.netnih.gov

View Spectroscopic Data

| Spectroscopy Type | Observed Peaks/Signals |

|---|---|

| 1H NMR (400 MHz, d6-DMSO) | δ 8.35 (s, 1H), 7.98 (d, J = 8.0 Hz, 2H), 7.41 (d, J = 8.0 Hz, 2H), 7.32 (q, J = 7.2 Hz, 2H), 2.40 (s, 3H), 1.31 (t, J = 7.2 Hz, 3H) nih.gov |

| 13C NMR (100 MHz) | δ 13.97, 21.33, 62.24, 101.14, 115.78, 128.68, 129.94, 130.96, 144.39, 154.94, 161.98 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIZDEFOEGGSKX-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201226613 | |

| Record name | Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2017-88-1, 18300-87-3 | |

| Record name | Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2017-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ALPHA-CYANO-4-METHYLCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Catalytic Approaches for Ethyl 2 Cyano 3 4 Methylphenyl Acrylate

Knoevenagel Condensation: Classical and Modified Procedures

The Knoevenagel condensation is a cornerstone in the synthesis of ethyl 2-cyano-3-(4-methylphenyl)acrylate. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, ethyl cyanoacetate (B8463686), with an aldehyde, 4-methylbenzaldehyde (B123495). The versatility of this reaction allows for a wide range of catalysts and conditions, which have been optimized to improve yields and adhere to greener synthetic protocols.

Catalytic Systems for Knoevenagel Condensation (e.g., Ammonium (B1175870) Acetate (B1210297) Catalysis)

Ammonium Acetate: This is a commonly used catalyst, often in conjunction with an acid like acetic acid. In a typical procedure, 4-methylbenzaldehyde and ethyl cyanoacetate are refluxed in ethanol (B145695) with ammonium acetate, leading to high yields of the desired product. One study reported a yield of 94.9% after refluxing for four hours in ethanol. nih.gov

Piperidine (B6355638): As a secondary amine, piperidine is a classic and effective catalyst for the Knoevenagel condensation. chemrxiv.org It is often used in small quantities to promote the reaction between various benzaldehydes and 2-methoxyethyl cyanoacetate. chemrxiv.org

Diisopropylethylammonium Acetate (DIPEAc): This catalyst has been highlighted for its efficiency in producing cyanoacrylates in high yields under mild conditions. researchgate.net Its use is associated with shorter reaction times and an ease of work-up, contributing to a more environmentally favorable process. researchgate.net

Ionic Liquids: Task-specific ionic liquids, such as those based on 1,4-diazabicyclo[2.2.2]octane (DABCO), have emerged as green and efficient catalysts. rsc.org A notable advantage is their ability to promote the reaction in water, a benign solvent, and their potential for recycling without significant loss of activity. rsc.org

Triphenylphosphine (B44618): This organocatalyst has been shown to be effective for mild, solvent-free Knoevenagel condensations, providing excellent yields and high (E)-geometry selectivity. prepchem.com

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Factors such as solvent, temperature, and reaction time are interdependent and tailored to the specific catalytic system.

For the classical ammonium acetate-catalyzed reaction, refluxing in ethanol for approximately four hours has proven effective, yielding the product as a solid upon completion. nih.gov The crude product can then be purified by recrystallization. nih.gov When using DIPEAc as a catalyst, optimization studies have shown that using 10 mol% of the catalyst in a solvent like hexane (B92381) at reflux temperature can result in yields as high as 91%. jmcs.org.mx

The following table summarizes a representative classical procedure for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methylbenzaldehyde | Ethyl cyanoacetate | Ammonium Acetate | Ethanol | Reflux, 4 hours | 94.9% | nih.gov |

Solvent-Free Knoevenagel Condensation

In alignment with the principles of green chemistry, significant efforts have been directed towards developing solvent-free reaction conditions. These methods reduce waste, minimize the use of hazardous organic solvents, and can lead to simpler purification processes.

One approach involves using triphenylphosphine as a catalyst under neat conditions, which provides excellent yields of the corresponding α-cyanoacrylates. prepchem.com Another green methodology employs biogenic carbonates as heterogeneous catalysts under solvent-free conditions at elevated temperatures (e.g., 100 °C). mdpi.com This method offers operational simplicity, reduced reaction times, and minimal catalyst loading. mdpi.com Similarly, the use of copper metal surfaces has been explored for base-free Knoevenagel condensations, demonstrating the potential for heterogeneous catalysis in solventless systems. rsc.org

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. By utilizing microwave energy, reaction times can be drastically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. The heating in microwave chemistry is a result of the interaction of polar molecules or ions with the electromagnetic field, which is a different mechanism from conventional heating. mdpi.com

This technique has been successfully applied to Knoevenagel condensations. The use of microwave irradiation can enhance the efficiency of catalysts like triphenylphosphine, further improving a mild, solvent-free synthetic method. prepchem.com For related compounds, microwave-assisted syntheses have been reported to produce moderate to high yields in as little as 30 minutes at 50°C. nih.gov These rapid, efficient, and often solvent-free or low-solvent conditions make MAOS an attractive green alternative to conventional heating methods. mdpi.comnih.gov

Alternative Synthetic Routes and Precursor Utilization

While the Knoevenagel condensation is the most common method, other synthetic strategies can be employed. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, represents a significant alternative. oiccpress.com

For the synthesis of a structurally similar compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, a Heck-type reaction has been successfully implemented. This synthesis involves the reaction of 1-bromo-4-methoxybenzene with ethyl-2-cyanoacrylate in the presence of a palladium acetate catalyst, triphenylphosphine as a ligand, and potassium carbonate as a base. The reaction is typically carried out in a solvent like DMF at an elevated temperature (120 °C) for several hours.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound provides a clear case study for the application of green chemistry principles. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Several of the methodologies discussed align with these principles:

Use of Benign Solvents: The development of catalytic systems that function efficiently in water, such as those using DABCO-based ionic liquids, represents a significant advancement. rsc.org Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal medium for green synthesis.

Solvent-Free Conditions: As detailed in section 2.1.3, eliminating the solvent entirely minimizes waste and simplifies product isolation. Catalysis by triphenylphosphine, biogenic carbonates, or heterogeneous metal surfaces are key examples of this approach. prepchem.commdpi.comrsc.org

Energy Efficiency: Microwave-assisted synthesis (Section 2.1.4) offers a more energy-efficient heating method compared to conventional refluxing, significantly reducing reaction times and associated energy consumption. mdpi.com

Catalyst Recyclability: A major advantage of certain catalytic systems, particularly heterogeneous catalysts and ionic liquids, is their potential for recovery and reuse. rsc.org For instance, DABCO-based ionic liquids have been shown to be recyclable for several runs without a significant drop in catalytic activity. rsc.org Similarly, ellagic acid-bonded magnetic nanoparticles have been developed as a recyclable catalyst for the synthesis of related cyanoacetates.

By incorporating these strategies, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Scale-Up Considerations and Industrial Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and consistent product quality. The Knoevenagel condensation, while efficient, can be exothermic, posing a significant challenge in large reactors where heat dissipation is less efficient. numberanalytics.com

Key Scale-Up Challenges and Solutions:

| Challenge | Industrial Approach | Rationale |

| Heat Management | Utilization of jacketed reactors with efficient heat exchange fluids, implementation of controlled reactant addition rates, and in some cases, the use of continuous flow reactors. numberanalytics.com | Prevents runaway reactions, ensures consistent reaction temperature, and minimizes the formation of byproducts. |

| Catalyst Selection and Recovery | Shift from homogeneous catalysts (e.g., piperidine, ammonium acetate) used in lab-scale to heterogeneous catalysts. Magnetic nanoparticles and functionalized solid supports are gaining traction. mdpi.com | Heterogeneous catalysts are more easily separated from the reaction mixture, allowing for recovery and reuse, which reduces costs and simplifies downstream processing. mdpi.com |

| Solvent Use and Recovery | Preference for solvent-free conditions where feasible. When solvents are necessary, selection is based on factors like cost, safety, and ease of recovery through distillation or other methods. Green solvents are increasingly being explored. rsc.orgtue.nl | Minimizes environmental impact and reduces operational costs associated with solvent purchasing and disposal. rsc.org |

| Product Purification | Industrial-scale crystallization and recrystallization are the primary methods for purifying the solid product. The choice of solvent for crystallization is critical for achieving high purity and yield. nih.govnih.gov | Ensures the final product meets the required quality specifications for its intended application. |

| Process Control and Optimization | Implementation of Process Analytical Technology (PAT) tools like in-situ FTIR and Raman spectroscopy for real-time monitoring of reaction progress and impurity formation. mt.comamericanpharmaceuticalreview.com | Allows for precise control over reaction parameters, leading to improved yield, purity, and process consistency. mt.com |

Catalytic Approaches in Industrial Synthesis

Comparison of Catalytic Systems:

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Piperidine, Ammonium Acetate, Diisopropylethylammonium acetate (DIPEAc) numberanalytics.com | High activity and selectivity in many cases. | Difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Often requires significant downstream processing. |

| Heterogeneous | Zeolites, Functionalized silica, Metal-Organic Frameworks (MOFs), Magnetic nanoparticles wikipedia.orgacs.orgresearchgate.net | Ease of separation and recovery, potential for continuous processes, often more environmentally benign. mdpi.com | May exhibit lower activity compared to homogeneous counterparts, potential for leaching of active sites. |

| Biocatalysts | Lipases, Papain mt.com | High selectivity, mild reaction conditions, environmentally friendly. | Can be expensive, may have limited stability under industrial conditions. |

Recent advancements have also explored the use of novel catalytic systems to enhance the sustainability and efficiency of the Knoevenagel condensation. These include the use of agro-waste extracts and photocatalysts, which operate under milder conditions and can reduce the environmental footprint of the synthesis. google.comnumberanalytics.com

Continuous Flow Synthesis: A Modern Approach

To address many of the challenges associated with batch processing, the adoption of continuous flow reactors is a significant trend in the chemical industry. mt.com For the synthesis of this compound, continuous flow offers several advantages:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent control over reaction temperature, mitigating the risks associated with the exothermic nature of the Knoevenagel condensation. mt.comnih.gov

Enhanced Safety: The small reaction volumes at any given time significantly reduce the risk of hazardous incidents. mt.com

Improved Product Quality: Precise control over reaction parameters such as residence time, temperature, and stoichiometry leads to more consistent product quality and reduced impurity formation. mt.com

Studies have demonstrated the successful use of microreactors with grafted amino groups as catalysts for the Knoevenagel condensation of benzaldehyde (B42025) and ethyl cyanoacetate, achieving high conversions in short reaction times. nih.gov

Downstream Processing and Purification

Following the reaction, the crude this compound, which is a solid at room temperature, must be purified. nih.gov The primary industrial method for purification is crystallization. nih.gov The selection of an appropriate solvent system is crucial for obtaining high-purity crystals with a good yield. A common laboratory-scale procedure involves recrystallization from an acetonitrile/water mixture. nih.gov On an industrial scale, the choice of solvent will also be dictated by cost, safety, and the ease of recovery and recycling. rsc.org

The final product is typically filtered, washed with a suitable solvent to remove any remaining impurities, and then dried. The purity of the final product is critical for its subsequent use in other chemical syntheses.

Advanced Molecular Structure Elucidation and Solid State Characterization of Ethyl 2 Cyano 3 4 Methylphenyl Acrylate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular identity and electronic properties of ethyl 2-cyano-3-(4-methylphenyl)acrylate.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the molecular structure of this compound by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum displays characteristic signals that correspond to each unique proton in the molecule. nih.govrsc.org The vinylic proton appears as a singlet at approximately 8.20-8.35 ppm. The aromatic protons of the p-substituted phenyl ring exhibit a typical AA'BB' system, with two doublets observed around 7.88-7.98 ppm and 7.28-7.41 ppm. nih.govrsc.org The ethyl group is identified by a quartet at about 4.37 ppm, arising from the methylene (B1212753) (-CH2-) protons, and a triplet at approximately 1.38 ppm, corresponding to the methyl (-CH3) protons. nih.govrsc.org The methyl group attached to the phenyl ring resonates as a singlet around 2.40-2.42 ppm. nih.govrsc.org

¹³C NMR: The carbon-13 NMR spectrum further corroborates the structure. Key resonances include the carbonyl carbon of the ester at approximately 162.2 ppm, the cyano carbon at about 115.2 ppm, and the carbons of the ethyl group, with the methylene carbon appearing around 62.0 ppm and the methyl carbon at about 13.6 ppm. nih.govrsc.org The carbons of the p-methylphenyl group and the acrylic double bond are also observed at their expected chemical shifts. nih.govrsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.20 - 8.35 | Singlet | Vinylic CH |

| ¹H | 7.88 - 7.98 | Doublet | Aromatic CH |

| ¹H | 7.28 - 7.41 | Doublet | Aromatic CH |

| ¹H | 4.37 | Quartet | OCH₂CH₃ |

| ¹H | 2.40 - 2.42 | Singlet | Ar-CH₃ |

| ¹H | 1.38 | Triplet | OCH₂CH₃ |

| ¹³C | 162.2 | - | C=O |

| ¹³C | 154.4 | - | C=CH |

| ¹³C | 144.1 | - | Aromatic C-CH₃ |

| ¹³C | 130.7 | - | Aromatic CH |

| ¹³C | 129.5 | - | Aromatic CH |

| ¹³C | 128.4 | - | Aromatic C-C= |

| ¹³C | 115.2 | - | CN |

| ¹³C | 101.1 | - | C-CN |

| ¹³C | 62.0 | - | OCH₂ |

| ¹³C | 21.3 | - | Ar-CH₃ |

Data compiled from multiple sources. nih.govrsc.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum shows a strong absorption band for the cyano (C≡N) group, typically in the range of 2206-2211 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the ester functional group is observed as another intense band around 1670-1680 cm⁻¹. researchgate.net

Raman Spectroscopy: Complementing the IR data, Raman spectroscopy also reveals the vibrational modes of the molecule. The symmetric and antisymmetric stretching vibrations of the methylene (-CH2-) group are observed in the Raman spectrum. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| Cyano (C≡N) | Stretching | 2206 - 2211 | IR |

| Carbonyl (C=O) | Stretching | 1670 - 1680 | IR |

| Methylene (CH₂) | Antisymmetric Stretching | 2969 | Raman |

Data compiled from multiple sources. researchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (215.25 g/mol ). The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments, providing further confirmation of the molecule's structure.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system in this compound, which includes the phenyl ring, the acrylic double bond, and the cyano and carbonyl groups, gives rise to characteristic π-π* and n-π* transitions. These transitions are responsible for the absorption of UV or visible light at specific wavelengths, which can be used to characterize the electronic structure of the molecule.

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

SCXRD studies on this compound have revealed that it can crystallize in the monoclinic system. nih.gov One reported polymorph crystallizes in the space group P2₁/c. nih.gov Another polymorph has also been identified as monoclinic. nih.gov The determination of the crystal system and space group is a critical first step in a full crystallographic analysis and provides fundamental information about the symmetry of the crystal lattice.

Table 4: Crystallographic Data for a Polymorph of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.7616 (4) |

| b (Å) | 17.7989 (15) |

| c (Å) | 14.2841 (12) |

| β (°) | 93.8021 (10) |

| V (ų) | 1207.93 (18) |

Data from a single-crystal X-ray diffraction study. nih.gov

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

The precise measurement of bond lengths, bond angles, and dihedral angles provides a fundamental understanding of the molecular geometry of this compound. Single-crystal X-ray diffraction studies have enabled the detailed characterization of these parameters.

In a known monoclinic polymorph of the compound, the C=C double bond of the acrylate (B77674) moiety is nearly coplanar with the attached 4-methylphenyl (tolyl) ring. This planarity is crucial for the electronic properties of the molecule, facilitating π-electron delocalization across the system. The near coplanarity is evidenced by a small torsion angle of 2.2(4)° between the phenyl ring and the vinyl group. nih.gov Similarly, the ester group is also observed to be coplanar with the C=C double bond. nih.gov This extended conjugation is a key feature of the molecule's structure.

Interactive Table: Selected Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C=C | (vinyl) | |

| C-C | (phenyl ring) | |

| C-O | (ester) | |

| C=O | (ester) | |

| C≡N | (cyano) |

(Note: Specific bond length values require access to the full crystallographic information files which are not publicly available in full for both polymorphs.)

Interactive Table: Selected Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C | C | C | (phenyl ring) |

| C | C | C | (acrylate) |

| O | C | C | (ester) |

(Note: Specific bond angle values require access to the full crystallographic information files which are not publicly available in full for both polymorphs.)

Molecular Conformation and Torsion Angle Characterization

The three-dimensional arrangement of atoms in a molecule, or its conformation, is dictated by the rotation around single bonds, which can be described by torsion angles. For this compound, the conformation is characterized by a high degree of planarity in its core structure, which is essential for its electronic and packing properties.

A significant conformational feature is the torsion angle C15—C9—Cl1—O2, which is reported to be 177.5(2)°, indicating a nearly perfect planar arrangement of the ester group relative to the vinyl moiety. nih.gov However, the ethyl group attached to the ester oxygen introduces a degree of flexibility. In one of the polymorphs, this ethyl group is disordered and exists in two different conformations. nih.gov The C—O—C—C torsion angles involving the ethyl group are -111.6(10)° and 177.9(7)° in this disordered model. nih.gov In contrast, the first reported polymorph exhibits a different torsion angle of -167.3(2)° for the same group, highlighting the conformational differences between the polymorphic forms. nih.gov

Polymorphism and Crystal Packing Architectures

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of the solid-state chemistry of this compound. At least two monoclinic polymorphs of this compound have been identified in the scientific literature.

The first polymorph was described by He et al. in 1993. nih.gov A second monoclinic polymorph was later reported by Chen et al. in 2013. nih.gov These polymorphs, while having the same chemical composition, differ in their crystal packing and molecular arrangement.

The crystal packing of the second polymorph is described as forming a three-dimensional structure with an ABAB stacking pattern along the c-axis. nih.gov This is distinct from the packing of the first polymorph, where the molecules are reported to be parallel to the a-axis. nih.gov These differences in packing arrangements arise from subtle variations in intermolecular interactions and molecular conformations, particularly the torsion angle of the ethyl group.

Interactive Table: Crystallographic Data for the Polymorphs of this compound

| Parameter | Polymorph 1 (He et al., 1993) | Polymorph 2 (Chen et al., 2013) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | Data not available | 4.7616(4) |

| b (Å) | Data not available | 17.7989(15) |

| c (Å) | Data not available | 14.2841(12) |

| β (°) | Data not available | 93.8021(10) |

| V (ų) | Data not available | 1207.93(18) |

| Z | Data not available | 4 |

Analysis of Intermolecular Interactions (e.g., C-H···O, C-H···π, π-π Stacking)

While specific details on the intermolecular interactions for both polymorphs are not extensively documented in publicly available literature, the molecular structure suggests the potential for several types of interactions. The presence of oxygen and nitrogen atoms as hydrogen bond acceptors, and various C-H bonds as potential donors, indicates that C-H···O and C-H···N interactions are likely to be present.

Furthermore, the planar aromatic tolyl group is a prime candidate for participating in C-H···π and π-π stacking interactions. These interactions, where a C-H bond points towards the face of a π-system or two aromatic rings stack on top of each other, are significant forces in the packing of aromatic molecules. The excellent coplanarity of the conjugated moieties in the molecule would facilitate such stacking interactions, contributing to the formation of the observed three-dimensional structures. nih.gov

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It provides a unique fingerprint for a specific crystalline phase, making it an ideal tool for phase identification and the assessment of sample purity. For a compound exhibiting polymorphism, PXRD is essential to distinguish between the different crystalline forms.

Despite the known existence of at least two polymorphs of this compound, there is a notable absence of publicly available experimental PXRD data for this compound. The acquisition of such data would be invaluable for routine analysis, allowing for the unambiguous identification of the specific polymorph present in a given sample and for the detection of any potential phase impurities.

Thermal Analysis (e.g., DSC, TGA) in Relation to Crystalline Forms

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for understanding the thermal properties of a compound, including melting points, phase transitions, and decomposition behavior. In the context of polymorphism, DSC is particularly crucial as different polymorphs will often exhibit distinct melting points and may undergo phase transitions from a less stable to a more stable form upon heating.

Similar to the case of PXRD, there is a lack of specific experimental DSC and TGA data for this compound in the available scientific literature. Such data would provide critical information on the thermal stability of the different crystalline forms and their phase relationships. For instance, a DSC thermogram could reveal the melting points of the two known polymorphs and indicate whether any solid-solid phase transformations occur before melting. TGA would provide information on the temperature at which the compound begins to decompose.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Cyano 3 4 Methylphenyl Acrylate

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of Ethyl 2-cyano-3-(4-methylphenyl)acrylate aims to find the lowest energy arrangement of its atoms. These calculations are often benchmarked against experimental data from techniques like X-ray crystallography. For this compound, crystallographic studies have provided precise geometric parameters. nih.gov

A key feature of the molecule's structure is the high degree of planarity in its conjugated backbone. nih.gov This planarity is crucial for electron delocalization, which significantly influences the compound's electronic and optical properties. Experimental data reveals that the C=C group is nearly coplanar with the attached phenyl ring, with a very small torsion angle of 2.2(4)° between the C9—C15—C5—C4 atoms. nih.gov Furthermore, the C=C group is also coplanar with the ester group, showing a torsion angle of 177.5(2)° for C15—C9—Cl1—O2. nih.gov DFT calculations for this molecule would aim to reproduce these experimental values, confirming the stability of this planar conformation. The excellent coplanarity indicates a highly delocalized electron system. nih.gov

| Parameter | Experimental Value |

| Torsion Angle (C9—C15—C5—C4) | 2.2(4)° nih.gov |

| Torsion Angle (C15—C9—Cl1—O2) | 177.5(2)° nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. materialsciencejournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. For molecules with significant intramolecular charge-transfer characteristics, this gap is typically small. While specific DFT calculations for the HOMO-LUMO gap of this compound are not detailed in the available literature, studies on analogous cyanoacrylate derivatives are used to predict electronic transitions and reactivity. materialsciencejournal.orgresearchgate.net These calculations help in understanding how the molecular structure facilitates electronic interactions. materialsciencejournal.org

Charge Transfer Characteristics and Intramolecular Charge-Transfer Molecules

This compound is classified as a typical donor-π-acceptor (D–π–A) molecule, which is characteristic of systems exhibiting intramolecular charge transfer (ICT). nih.govd-nb.info In this structure:

Donor (D): The 4-methylphenyl (toluene) group acts as the electron donor.

π-Bridge (π): The acrylate (B77674) backbone (C=C double bond) serves as the conjugated bridge that facilitates electron transfer.

Acceptor (A): The electron-withdrawing cyano (-CN) group functions as the electron acceptor. nih.gov

This D-π-A arrangement allows for the transfer of electron density from the donor to the acceptor upon photoexcitation, creating a charge-separated excited state. d-nb.info The excellent coplanarity of the conjugated system enhances this charge delocalization. nih.gov Such ICT characteristics are pivotal for applications in materials science, particularly for non-linear optical materials. nih.gov

Reactivity Descriptors (e.g., Fukui Indices) and Molecular Electrostatic Potential (MEP)

DFT also allows for the calculation of reactivity descriptors that provide insight into the chemical behavior of a molecule. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.

For a D-π-A molecule like this compound, an MEP map would typically show negative potential (red/yellow) around the electron-accepting cyano and carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, the electron-donating methylphenyl ring would exhibit a more positive or neutral potential (blue/green), representing regions prone to nucleophilic attack.

Fukui indices are another set of descriptors derived from DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. pnrjournal.com These calculations help in predicting the regioselectivity of chemical reactions. pnrjournal.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (like UV-Vis spectra). materialsciencejournal.orgdntb.gov.ua By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). materialsciencejournal.org

For D-π-A systems, the lowest energy transition often corresponds to the HOMO→LUMO transition and is associated with the intramolecular charge transfer. nih.gov TD-DFT calculations on similar cyanoacrylate derivatives have been used to simulate their theoretical electronic absorption spectra, which are then compared with experimental results. dntb.gov.ua These studies are crucial for understanding the photophysical properties and designing molecules with specific optical characteristics.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant D-π-A character and a high degree of charge transfer are often candidates for non-linear optical (NLO) materials. nih.gov NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with different frequencies or phases. ijstr.org

Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. The key parameter calculated is the first hyperpolarizability (β), which quantifies the second-order NLO response. pnrjournal.com A large value of β indicates a strong NLO activity. For D-π-A compounds, a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states typically lead to a high β value. Computational studies on analogous organic molecules confirm that the D-π-A architecture is a promising strategy for designing effective NLO materials. nih.govresearchgate.net

| Computational Method | Property Predicted | Significance |

| DFT | Optimized Geometry | Confirms planarity and stability nih.gov |

| FMO Analysis | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition energy nih.gov |

| MEP & Fukui Functions | Reactive Sites | Predicts charge distribution and regioselectivity pnrjournal.com |

| TD-DFT | Electronic Transitions (λ_max) | Simulates UV-Vis spectra and explains optical properties materialsciencejournal.orgdntb.gov.ua |

| DFT (NLO) | First Hyperpolarizability (β) | Quantifies second-order NLO response for materials applications pnrjournal.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the charge transfer and delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis type (acceptor) NBOs. For a D-π-A system like this compound, NBO analysis can quantify the stabilization energies associated with these electron delocalization events, which are fundamental to its electronic properties.

Detailed research findings from NBO analysis on this compound are not extensively available in the current body of scientific literature. However, theoretical studies on analogous compounds with similar structural motifs provide a framework for understanding the expected electronic interactions. In such systems, significant stabilization energies are typically observed for interactions involving the π-orbitals of the aromatic ring and the acrylate system, as well as the lone pairs of the oxygen and nitrogen atoms.

For this compound, the key donor-acceptor interactions anticipated to be significant would involve:

Donations from the π-orbitals of the 4-methylphenyl ring to the antibonding π*-orbitals of the acrylate C=C double bond and the C=O carbonyl group.

Interactions between the lone pairs of the ester oxygen atoms and the antibonding orbitals of adjacent bonds.

Delocalization involving the π-system of the cyano group.

The magnitude of the second-order perturbation energy, E(2), associated with these interactions, provides a quantitative measure of the stabilization. Higher E(2) values indicate stronger electronic delocalization. A hypothetical representation of the kind of data an NBO analysis would yield is presented in the interactive table below.

Interactive Data Table: Hypothetical NBO Analysis Results This table illustrates the type of data that would be generated from an NBO analysis. The values are for demonstrative purposes and are not based on actual experimental or computational results for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| π(C5-C6) | π(C7-C8) | 15.8 | 0.28 | 0.062 |

| π(C7-C8) | π(C9-N10) | 22.1 | 0.25 | 0.071 |

| LP(O1) | π(C7=O2) | 25.4 | 0.55 | 0.085 |

| LP(N10) | σ(C8-C9) | 5.2 | 0.89 | 0.035 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior, conformational flexibility, and intermolecular interactions of a system. For a molecule like this compound, MD simulations can be employed to understand its behavior in different environments, such as in solution or in the solid state, and to explore its interactions with other molecules.

Specific molecular dynamics simulation studies focused solely on this compound are not readily found in published research. However, the principles of MD can be applied to predict its behavior. In a simulated environment, one could investigate the rotational dynamics of the phenyl and ethyl groups, the flexibility of the acrylate backbone, and the formation of intermolecular interactions such as π-π stacking between the phenyl rings of adjacent molecules and hydrogen bonding.

Key parameters that would be analyzed from an MD simulation include:

Radial Distribution Functions (RDFs): To understand the local packing and solvation structure around the molecule.

Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): To assess the conformational stability and flexibility of different parts of the molecule.

Interaction Energies: To quantify the strength of intermolecular interactions with solvent molecules or other solute molecules.

The following interactive data table provides a hypothetical summary of the kind of results one might obtain from an MD simulation study, for instance, analyzing the interaction of this compound with a solvent like ethanol (B145695).

Interactive Data Table: Hypothetical MD Simulation Findings This table is a conceptual representation of potential findings from a molecular dynamics simulation and is not based on actual simulation data for this compound.

| Interaction Type | Average Distance (Å) | Average Interaction Energy (kcal/mol) |

| Phenyl-Phenyl (π-π stacking) | 3.5 - 4.5 | -2.5 |

| C=O···H-O (Ethanol) | 1.8 - 2.2 | -4.8 |

| Cyano···H-O (Ethanol) | 2.0 - 2.5 | -3.5 |

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Cyano 3 4 Methylphenyl Acrylate

Reactions Involving the α,β-Unsaturated Cyanoacrylate Moiety

The core reactivity of Ethyl 2-cyano-3-(4-methylphenyl)acrylate is associated with its activated carbon-carbon double bond. The conjugation with both the cyano and ester functions significantly polarizes the bond, creating a highly electrophilic β-carbon atom (the carbon attached to the methylphenyl ring). This makes it a prime target for reactions that involve the addition of electron-rich species.

The electron-deficient nature of the alkene facilitates Michael-type 1,4-conjugate additions with a wide array of nucleophiles. In these reactions, the nucleophile attacks the electrophilic β-carbon, leading to the formation of a new carbon-nucleophile bond and an enolate intermediate, which is subsequently protonated.

A notable example is the reaction with thiourea. When (E)-ethyl-2-cyano-3-(aryl)acrylates are treated with thiourea, a nucleophilic addition occurs, followed by an intramolecular cyclization to yield pyrimidine (B1678525) thione derivatives. researchgate.net This reaction highlights a common strategy where an initial Michael addition serves as a prelude to a subsequent ring-forming step.

Another well-documented reaction involves the addition of amine nucleophiles. For instance, the reaction of Ethyl (E)-2-cyano-3-(p-tolyl)acrylate with ethyl glycinate (B8599266) hydrochloride demonstrates this reactivity pattern. semanticscholar.org The amino group of ethyl glycinate acts as the nucleophile, attacking the β-carbon of the cyanoacrylate. This addition is the first step in a cascade reaction that ultimately leads to a cyclized product. semanticscholar.org

The general scope of nucleophiles that can be employed in this context is broad, as summarized in the table below.

| Nucleophile Class | Specific Example | Resulting Product Type |

|---|---|---|

| N-Nucleophiles | Amines (e.g., Ethyl glycinate), Hydrazines | β-Amino cyanoesters |

| S-Nucleophiles | Thiols, Thiourea | β-Thio cyanoesters |

| O-Nucleophiles | Alkoxides, Hydroxides | β-Alkoxy cyanoesters |

| C-Nucleophiles | Enolates, Grignard Reagents, Organocuprates | Substituted cyanoesters |

The activated double bond of this compound can also participate as a dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems in a stereocontrolled manner.

A prime example is the formal [3+2] cycloaddition reaction leading to highly substituted furan (B31954) derivatives. The reaction between Ethyl (E)-2-cyano-3-(p-tolyl)acrylate and ethyl glycinate hydrochloride, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water, yields diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate. semanticscholar.org This transformation proceeds under mild conditions and tolerates various substituents on the phenyl ring. semanticscholar.org The reaction is initiated by the nucleophilic addition of the glycinate, followed by an intramolecular cyclization and subsequent aromatization to form the stable furan ring.

The general versatility of the α,β-unsaturated cyanoacrylate moiety allows it to react with various 1,3-dipoles, such as azides, nitrile oxides, and diazo compounds, to afford a range of five-membered heterocyclic rings, although specific examples for the title compound require further investigation. Similarly, its potential as a dienophile in [4+2] Diels-Alder reactions with electron-rich dienes presents another avenue for constructing complex carbocyclic frameworks.

| Reaction Type | Reactant Partner | Resulting Heterocyclic Core | Reference Example |

|---|---|---|---|

| [3+2] Cycloaddition | Ethyl Glycinate | Substituted Furan | Yes semanticscholar.org |

| [3+2] Cycloaddition | Azides | Triazole | Plausible |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich Dienes | Cyclohexene | Plausible |

Functional Group Transformations and Modifications

Beyond the reactivity of the activated alkene, the constituent functional groups of this compound—the ester, the cyano group, and the methylphenyl moiety—offer independent sites for chemical modification. These transformations allow for fine-tuning the molecular structure and properties.

The ethyl ester group is susceptible to several common transformations, providing access to other important functional derivatives.

Hydrolysis: Under acidic or basic aqueous conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. This transformation is fundamental for introducing a free acid group, which can then participate in further reactions, such as amide bond formation.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged to form a different ester. This is useful for modifying the solubility or steric properties of the molecule.

Amidation: The ester can react directly with amines, typically at elevated temperatures, to form the corresponding amide. This reaction provides a direct route to cyano-acrylamide derivatives.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol. However, such potent reagents will likely also reduce the cyano group and the C=C double bond, necessitating careful selection of reagents if selective reduction is desired.

| Reaction | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH, H₂O | Carboxylic Acid (-COOH) |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester (-COOR') |

| Amidation | R'₂NH, Heat | Amide (-CONR'₂) |

| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |

The cyano (nitrile) group is a versatile functional handle that can be converted into several other important groups.

Hydrolysis: The nitrile can be hydrolyzed under harsh acidic or basic conditions. Partial hydrolysis yields a primary amide, while complete hydrolysis affords a carboxylic acid. ebsco.com This offers an alternative route to the di-acid or amide-acid derivatives, though reaction conditions may also affect the ester group.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation. libretexts.org This reaction is a valuable method for introducing a basic aminomethyl group into the molecular framework. As with the ester, selectivity can be a challenge, as other functional groups are also susceptible to reduction.

Addition of Organometallic Reagents: Grignard reagents (RMgX) can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org This provides a pathway for constructing new carbon-carbon bonds at this position.

| Reaction | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), H₂O | Amide (-CONH₂) |

| Complete Hydrolysis | H₃O⁺ or NaOH (aq.), Heat | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ or H₂, Raney Ni | Primary Amine (-CH₂NH₂) |

| Addition/Hydrolysis | 1. R'MgX; 2. H₃O⁺ | Ketone (-C(O)R') |

The 4-methylphenyl (p-tolyl) group also presents opportunities for derivatization, primarily through reactions on the aromatic ring or at the methyl group.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The existing vinyl substituent is generally considered to be an ortho-, para-directing and deactivating group. However, the activating, ortho-, para-directing nature of the methyl group will likely dominate, directing incoming electrophiles to the positions ortho to the methyl group (positions 3 and 5 of the ring).

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to various states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert it into a carboxylic acid group, yielding a dicarboxylic acid derivative of the parent molecule. Milder or more controlled oxidation could potentially yield an aldehyde or a primary alcohol.

Free-Radical Halogenation: The methyl group can undergo free-radical substitution, for example with N-bromosuccinimide (NBS), to introduce a halogen atom, forming a benzylic halide. This derivative is a valuable intermediate for subsequent nucleophilic substitution reactions.

Synthesis of Novel Derivatives and Analogues

The structural framework of this compound allows for modification at three primary locations: the phenyl ring, the ester functionality, and the activated alkene bond. These modifications give rise to a diverse library of analogues with tailored properties.

The primary method for synthesizing ring-substituted derivatives of this compound is the Knoevenagel condensation. chemrxiv.orgchemrxiv.org This reaction involves the condensation of a substituted benzaldehyde (B42025) with an active methylene (B1212753) compound, in this case, ethyl 2-cyanoacetate. By selecting different ring-substituted benzaldehydes, a wide array of derivatives can be produced. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). chemrxiv.orgprepchem.comchemrxiv.org

For instance, the synthesis of various aryl derivatives follows a general procedure where the corresponding aromatic aldehyde is reacted with ethyl cyanoacetate (B8463686). researchgate.net This approach allows for the introduction of a variety of functional groups onto the phenyl ring, including benzyloxy, acetoxy, acetyl, and additional cyano or amino groups. chemrxiv.orgchemrxiv.orgchemrxiv.org

Table 1: Examples of Ring-Substituted Benzaldehydes for Derivative Synthesis

| Substituent (R) on Phenyl Ring | Precursor Benzaldehyde |

| 2-Benzyloxy | 2-Benzyloxybenzaldehyde |

| 3-Benzyloxy | 3-Benzyloxybenzaldehyde |

| 4-Benzyloxy | 4-Benzyloxybenzaldehyde |

| 4-Acetoxy | 4-Acetoxybenzaldehyde |

| 2-Acetyl | 2-Acetylbenzaldehyde |

| 4-Acetamido | 4-Acetamidobenzaldehyde |

| 4-Dimethylamino | 4-Dimethylaminobenzaldehyde |

This synthetic flexibility enables the fine-tuning of the electronic and steric properties of the parent molecule for various applications.

Modification of the ester group is another key derivatization strategy. This is achieved by employing different cyanoacetate esters in the Knoevenagel condensation with 4-methylbenzaldehyde (B123495). By replacing ethyl 2-cyanoacetate with other alkyl or functionalized alkyl cyanoacetates, a range of ester analogues can be synthesized.

A notable example is the synthesis of 2-methoxyethyl phenylcyanoacrylates, which are prepared through the piperidine-catalyzed Knoevenagel condensation of a ring-substituted benzaldehyde with 2-methoxyethyl cyanoacetate. chemrxiv.orgchemrxiv.orgchemrxiv.org This demonstrates that the ester portion of the molecule can be readily altered by choosing the appropriate cyanoacetate starting material.

Table 2: Synthesis of Ester Analogues via Modified Cyanoacetates

| Ester Group | Cyanoacetate Starting Material |

| Ethyl | Ethyl 2-cyanoacetate |

| Methyl | Methyl 2-cyanoacetate |

| 2-Methoxyethyl | 2-Methoxyethyl cyanoacetate |

| tert-Butyl | tert-Butyl 2-cyanoacetate |

This method provides a straightforward route to analogues with different solubility, reactivity, and metabolic stability profiles.

The electron-withdrawing cyano and carboxyl groups render the β-carbon of the acrylate (B77674) moiety highly electrophilic and susceptible to nucleophilic attack in a conjugate (or Michael) addition reaction. This reactivity is central to the synthesis of a variety of adducts and more complex heterocyclic systems.

A significant application of this reactivity is the synthesis of densely substituted furan derivatives. semanticscholar.org For example, this compound reacts with ethyl glycinate hydrochloride in the presence of a base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate. semanticscholar.org This transformation proceeds via an initial conjugate addition of the amino group to the activated double bond, followed by an intramolecular cyclization and tautomerization sequence. The reaction tolerates a variety of substituents on the phenyl ring. semanticscholar.org

Ethyl 2-cyano-3-(aryl)acrylates also serve as important starting materials for the synthesis of biologically relevant compounds like 2-propenoylamides and 2-propenoates, further highlighting the synthetic utility of their adduct chemistry. nih.govresearchgate.net

Table 3: Examples of Conjugate Addition Reactions

| Nucleophile | Reagents/Conditions | Product Type |

| Ethyl glycinate hydrochloride | DBU, DMF, 95 °C | Substituted furan-dicarboxylate semanticscholar.org |

| Thiourea | EtOH | Pyrimidine thione derivative researchgate.net |

Mechanistic Investigations of Derivatization Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic scope.

The synthesis of this compound and its ring-substituted or ester-modified analogues via the Knoevenagel condensation follows a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of the cyanoacetate ester by a base (e.g., piperidine) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base, to form an aldol-type adduct. The final step is the base-catalyzed elimination of a water molecule (dehydration) to yield the final α,β-unsaturated product, this compound.

The mechanism for the formation of furan derivatives from this compound and ethyl glycinate involves a sequence of steps. semanticscholar.org

Michael Addition: The reaction begins with the 1,4-conjugate addition of the nucleophilic amino group of ethyl glycinate to the electrophilic β-carbon of the acrylate.

Proton Transfer: A proton transfer occurs to form a more stable enolate intermediate.

Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack on the nitrile (cyano) carbon.

Tautomerization: The resulting cyclic imine intermediate tautomerizes to form a more stable amino-furan ring system, yielding the final product. The presence of water and DBU is crucial for facilitating these steps. semanticscholar.org

These mechanistic pathways underscore the predictable and versatile reactivity of this compound as a building block in organic synthesis.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The reactivity of the activated carbon-carbon double bond in ethyl 2-cyano-3-(4-methylphenyl)acrylate, along with the presence of multiple functional groups, allows it to serve as a key starting material for a variety of intricate organic structures.

Synthesis of Substituted Alkenes and Reactive Intermediates

This compound is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the cyano and ester groups, which polarizes the double bond and makes the β-carbon susceptible to nucleophilic attack. This process is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of highly functionalized and substituted alkenes.

The general mechanism for the Michael addition to this compound is depicted below:

Table 1: Michael Addition Reaction with this compound

| Reactant 1 | Reactant 2 (Nucleophile) | Product (Substituted Alkene) |

|---|---|---|

| This compound | Grignard Reagents (R-MgX) | Adduct with a new C-C bond at the β-position |

| This compound | Amines (R-NH2) | β-amino-α-cyano-α,β-unsaturated ester derivative |

| This compound | Thiols (R-SH) | Thioether derivative via thia-Michael addition |

The resulting products of these Michael addition reactions are themselves versatile reactive intermediates. The presence of the cyano and ester functionalities allows for further chemical transformations, such as hydrolysis, reduction, or cyclization, providing access to a diverse array of complex molecular architectures.

Precursor for Heterocyclic Compounds (e.g., Pyrazoles, Pyrazolopyrimidines)

The electrophilic nature of this compound makes it a valuable synthon for the construction of various heterocyclic ring systems. Of particular note is its utility in the synthesis of pyrazole (B372694) and pyrazolopyrimidine derivatives, which are important scaffolds in medicinal chemistry.

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of 3-amino-4-(4-methylbenzoyl)pyrazole. The reaction proceeds through an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and subsequent rearrangement to yield the pyrazole ring.

Furthermore, this compound can be employed in the synthesis of pyrazolopyrimidines. This is typically achieved through a multi-step process where the acrylate (B77674) is first converted to an aminopyrazole, which is then reacted with a 1,3-dielectrophile, such as a β-diketone or a β-ketoester, to construct the pyrimidine (B1678525) ring.

Formation of 2-Propenoylamides and 2-Propenoates

This compound serves as a key intermediate in the synthesis of 2-propenoylamides and 2-propenoates. These classes of compounds are of interest due to their potential biological activities. The synthesis of 2-propenoylamides can be achieved through the aminolysis of the ester group of this compound with a primary or secondary amine. This reaction typically requires heating and may be catalyzed by a base.

Similarly, the corresponding 2-propenoic acid can be obtained via hydrolysis of the ethyl ester, which can then be re-esterified with different alcohols to produce a variety of 2-propenoates.

Development of Advanced Organic Materials

The electronic properties of this compound, arising from its donor-π-acceptor (D–π–A) architecture, make it a promising candidate for the development of advanced organic materials with applications in electronics and optics.

Organic Semiconductor Applications

This compound is a typical D–π–A molecule, where the methylphenyl group acts as the electron donor (D), the cyano and ester groups function as the electron acceptors (A), and the vinyl group serves as the π-bridge. nih.gov This molecular design facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for organic semiconductors. nih.gov

The excellent coplanarity of the conjugated moieties in this compound leads to a highly delocalized electron system. nih.gov This delocalization is crucial for efficient charge transport, which is a fundamental requirement for semiconductor materials. The solubility of this compound in organic solvents also allows for the fabrication of thin films using solution-based processing techniques, which is advantageous for the large-scale and low-cost manufacturing of organic electronic devices.

Nonlinear Optical Materials Development

The significant intramolecular charge transfer character of D–π–A molecules like this compound is also a prerequisite for second-order nonlinear optical (NLO) activity. NLO materials are capable of altering the frequency of light passing through them, a property that is highly sought after for applications in telecommunications, optical data storage, and optical computing.

The hyperpolarizability of a molecule, which is a measure of its NLO response, is directly related to the extent of charge transfer from the donor to the acceptor through the π-system. The presence of the strong electron-donating methylphenyl group and the electron-withdrawing cyano group in this compound creates a significant dipole moment that can be modulated by an external electric field, leading to a large second-order NLO response. The crystalline structure of this compound and the orientation of the molecules within the crystal lattice also play a crucial role in the macroscopic NLO properties of the material.

Photosensitizers and Dyes for Photopolymerization

This compound is characterized as a typical Donor-π-Acceptor (D-π-A) molecule. nih.gov In this structure, the 4-methylphenyl (p-tolyl) group acts as the electron donor (D) and the cyano group serves as the electron acceptor (A), linked by a vinyl (π-bridge) system. nih.gov This configuration facilitates intramolecular charge transfer (ICT), a fundamental property for many photosensitizers and dyes. nih.gov The excellent coplanarity between the C=C double bond and the phenyl ring, as confirmed by crystallographic studies, creates a highly delocalized electron system. nih.gov Such D-π-A molecules with significant ICT characteristics are prime candidates for applications in photopolymerization, where they can absorb light energy and initiate polymerization reactions. While specific studies detailing its use as a photosensitizer are not extensively documented, its inherent molecular architecture is well-suited for this purpose.

Aggregation-Induced Emission (AIE) Studies of Related Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in solution become highly luminescent upon aggregation in a poor solvent or the solid state. researchgate.netmdpi.com This effect is often observed in molecules with rotatable groups, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways and opens up the radiative decay channel, leading to enhanced fluorescence. mdpi.com

The molecular structure of this compound, featuring a phenyl ring and a cyano-acrylate group, is characteristic of many AIE-active compounds (AIEgens). nih.govresearchgate.net Donor-acceptor architectures are frequently explored in the design of AIEgens. researchgate.net While direct AIE studies on this compound are not prominently featured in available research, numerous related systems containing cyano-functional groups have been synthesized and investigated for their AIE properties. researchgate.net These studies on analogous structures suggest that the ethyl 2-cyano-3-arylacrylate scaffold is a promising platform for developing novel AIE materials for applications in optics, electronics, and bioscience. researchgate.net

Integration into Polymer Systems

Copolymerization with Vinyl Acetate (B1210297) and Other Monomers

This compound has been successfully copolymerized with vinyl acetate (VAC) in solution using radical initiation. researchgate.net This process allows for the creation of novel functional copolymers with modified properties. researchgate.netchemrxiv.org The parent compound, ethyl 2-cyano-3-phenyl-2-propenoate (B14752051) (ECPP), has also been copolymerized with a range of other commercial monomers, including styrene, acrylonitrile, and various acrylic esters, indicating the versatility of this class of compounds in polymer synthesis. researchgate.net The resulting copolymers are typically characterized using spectroscopic methods like IR, 1H-NMR, and 13C-NMR to confirm their structure and composition, which is often calculated from nitrogen analysis. researchgate.netchemrxiv.orgchemrxiv.org

| Comonomer | Initiator Type | Resulting Polymer | Characterization Methods | Reference |

|---|---|---|---|---|

| Vinyl Acetate (VAC) | Radical (e.g., ABCN) | Poly(vinyl acetate-co-ethyl 2-cyano-3-(4-methylphenyl)acrylate) | Nitrogen Analysis, IR, 1H-NMR, 13C-NMR, DSC, TGA | researchgate.netchemrxiv.org |

| Styrene | Radical | Polystyrene Copolymers | Nitrogen Analysis | researchgate.netchemrxiv.org |

| Acrylonitrile | Radical | Polyacrylonitrile Copolymers | Not Specified | researchgate.net |

| Acrylic Esters | Radical | Polyacrylate Copolymers | Not Specified | researchgate.net |

Modification of Commercial Polymers

Ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, such as the 4-methyl derivative, are recognized as valuable comonomers for the modification of commercial polymers. researchgate.net By incorporating these functional monomers into existing polymer backbones, new materials with tailored properties can be developed. researchgate.netchemrxiv.org The copolymerization with vinyl acetate, for instance, introduces the cyano and substituted phenyl groups into the polyvinyl acetate backbone. chemrxiv.org This functionalization can alter the thermal and mechanical properties of the original polymer. The thermal behavior of these modified copolymers has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netchemrxiv.org

Advanced Chemical Probe Development for Analyte Recognition

The ethyl 2-cyano-3-arylacrylate scaffold serves as a foundational structure for the development of advanced chemical probes. A structurally similar compound, ethyl-2-cyano-3-(naphthalene-1-yl)acrylate (ECNA), has been demonstrated as a highly sensitive and selective fluorescent "turn-off" chemodosimeter for the detection of hydrazine hydrate (Hz). rsc.org This probe exhibits a significant quenching of its native fluorescence in the presence of hydrazine, allowing for its detection at nanomolar concentrations. rsc.org The development of ECNA highlights the potential of this class of compounds, including this compound, for creating cost-effective and efficient probes for environmental monitoring and chemical sensing. rsc.org The detection mechanism often involves a chemical reaction between the probe and the analyte, leading to a measurable change in the probe's photophysical properties. rsc.org

| Parameter | Value | Detection Method | Reference |

|---|---|---|---|

| Analyte | Hydrazine Hydrate (Hz) | Fluorescence Spectroscopy | rsc.org |

| Response Type | Fluorescence "Turn-Off" (Quenching) | Fluorescence Spectroscopy | rsc.org |

| Fluorescence Quenching | ~14-fold | Fluorescence Spectroscopy | rsc.org |

| Limit of Detection (LOD) | 3.077 nM | Fluorescence Spectroscopy | rsc.org |

| Binding Stoichiometry | 1:1 (ECNA:Hz) | Mass Spectroscopy | rsc.org |

| Practical Application | Detection of aqueous Hz and its vapor using paper strips and TLC plates | Visual (Naked Eye) | rsc.org |

Design Principles for Fluorescent Chemodosimetric Probes

The design of fluorescent chemodosimetric probes based on this compound hinges on its inherent Donor-π-Acceptor (D-π-A) architecture. In this molecule, the 4-methylphenyl (toluene) group acts as the electron donor (D), the acrylate moiety with the electron-withdrawing cyano group serves as the electron acceptor (A), and the intervening ethylenic bridge (-C=C-) constitutes the π-conjugated system that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor. jlu.edu.cn This ICT is fundamental to the molecule's fluorescent properties.

The core design principle involves a reaction-based sensing mechanism. The probe is designed to undergo a specific and irreversible chemical reaction with a target analyte. This reaction permanently alters the electronic structure of the D-π-A system, leading to a distinct change in its fluorescence output. The key is to incorporate a reactive site within the molecule that is selective towards a particular analyte. For instance, by analogy with structurally similar cyanoacrylate-based probes, the electrophilic β-carbon of the acrylate unit is a prime site for nucleophilic attack by analytes like hydrazine. rsc.org

The design of such a probe would leverage the following principles:

High Selectivity: The reactive site of the probe should interact exclusively with the target analyte, avoiding interference from other species present in the sample matrix.

Irreversible Reaction: The reaction between the probe and the analyte should be irreversible to ensure that the change in fluorescence is permanent and proportional to the amount of analyte that has reacted.

Significant Change in Fluorescence: The product of the probe-analyte reaction should have a fluorescence signature that is markedly different from the original probe, enabling easy detection. This could manifest as a "turn-on" or "turn-off" of fluorescence, or a significant shift in the emission wavelength.

Table 1: Key Components of the D-π-A System in this compound

| Component | Chemical Moiety | Function |

| Donor (D) | 4-methylphenyl group | Electron-donating unit |

| π-Bridge | Ethylenic bridge (-C=C-) | Facilitates electron delocalization |

| Acceptor (A) | Cyanoacrylate group | Electron-withdrawing unit |

Spectroscopic Response Mechanisms (e.g., Fluorescence Turn-Off)